

Ravuconazole: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Abstract

Ravuconazole is an investigational triazole antifungal agent that has demonstrated a broad spectrum of activity against a wide range of clinically important fungal pathogens. This technical guide provides an in-depth overview of the in vitro and in vivo antifungal activity of ravuconazole, including detailed summaries of its efficacy against yeasts, molds, and dermatophytes. The document outlines the standardized experimental protocols used to determine its antifungal potency and presents a comprehensive collection of minimum inhibitory concentration (MIC) data. Furthermore, it visually details the mechanism of action of ravuconazole through a signaling pathway diagram and illustrates a typical experimental workflow for susceptibility testing. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new antifungal therapies.

Introduction

Ravuconazole (formerly BMS-207147 and ER-30346) is a potent, orally bioavailable triazole antifungal agent.^[1] Structurally related to fluconazole and voriconazole, it exhibits a broad spectrum of antifungal activity.^[1] The primary mechanism of action for ravuconazole, consistent with other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase.^{[1][2]} This enzyme is critical in the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane.^[2] Inhibition of this enzyme

disrupts the fungal cell membrane integrity, leading to cell death.[2] Fosravuconazole, a prodrug of ravuconazole, has been developed to improve its pharmacokinetic profile and has undergone Phase III clinical trials for the treatment of onychomycosis.[2][3] This document provides a detailed analysis of the antifungal spectrum of ravuconazole, supported by quantitative data and detailed experimental methodologies.

In Vitro Antifungal Spectrum of Activity

Ravuconazole has demonstrated potent in vitro activity against a wide array of fungal pathogens, including yeasts, molds, and dermatophytes. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Activity Against Candida Species

Ravuconazole exhibits excellent in vitro activity against a large and geographically diverse collection of *Candida* species, including isolates that are resistant to other azoles like fluconazole.[4][5][6] It is particularly potent against *Candida albicans* and has shown good activity against fluconazole-resistant strains.[5][6] While still effective, its activity is slightly less potent against *Candida glabrata* and *Candida tropicalis*. [4][6] Ravuconazole has also demonstrated good activity against the emerging multidrug-resistant pathogen *Candida auris*. [7][8]

Table 1: In Vitro Activity of Ravuconazole against *Candida* Species

Fungal Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Candida albicans	6970 (total Candida spp.)	Not Specified	Not Specified	0.03	[5] [6]
Candida glabrata	6970 (total Candida spp.)	Not Specified	Not Specified	1-2	[5] [6]
Candida krusei	6970 (total Candida spp.)	Not Specified	Not Specified	0.25	[5]
Candida tropicalis	26 (fluconazole-resistant/S-DD)	Not Specified	Not Specified	≥1 (for 46% of isolates)	[9]
Candida parapsilosis	Not Specified	Not Specified	≤0.03	Not Specified	[10]
Candida auris	15	Not Specified	Not Specified	Not Specified	[7] [8]

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the isolates tested, respectively. S-DD: Susceptible-Dose Dependent

Activity Against Aspergillus Species

Ravuconazole has demonstrated potent in vitro activity against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus.[\[11\]](#)[\[12\]](#)[\[13\]](#) Its activity is comparable to or greater than other triazoles like itraconazole and voriconazole against many Aspergillus isolates.[\[12\]](#)[\[13\]](#)

Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species

Fungal Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Aspergillus spp. (total)	575	Not Specified	Not Specified	Not Specified	[11]
Aspergillus fumigatus	114	Not Specified	≤0.5	Not Specified	[13]
Aspergillus flavus	13	Not Specified	Not Specified	Not Specified	[12]
Aspergillus niger	22	Not Specified	Not Specified	Not Specified	[12]
Aspergillus terreus	8	Not Specified	Not Specified	Not Specified	[12]

Activity Against Dermatophytes

Ravuconazole is highly active against a broad range of dermatophytes, which are a common cause of skin, hair, and nail infections.[\[10\]](#)[\[14\]](#)[\[15\]](#) Its potent activity against these fungi supports the clinical development of its prodrug, fosravuconazole, for the treatment of onychomycosis.[\[16\]](#)

Table 3: In Vitro Activity of Ravuconazole against Dermatophytes

Fungal Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Trichophyton rubrum	51	Not Specified	0.035 (Geometric Mean)	Not Specified	[10]
Trichophyton mentagrophytes	20	Not Specified	0.035 (Geometric Mean)	Not Specified	[10]
Microsporum canis	1	≤0.03	Not Specified	Not Specified	[10]
Dermatophytes (total)	129	0.015-8.0	Not Specified	0.5	[14] [15]

Activity Against Other Fungi

Ravuconazole has also shown in vitro activity against a variety of other clinically relevant fungi, including endemic mycoses and dematiaceous fungi.[\[11\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) It has demonstrated good activity against *Cryptococcus neoformans* and *Histoplasma capsulatum*.[\[4\]](#)[\[20\]](#) However, its activity against certain species like *Fusarium* spp., *Scedosporium prolificans*, and some *Mucorales* is limited.[\[11\]](#)[\[12\]](#)

Table 4: In Vitro Activity of Ravuconazole against Other Fungi

Fungal Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Cryptococcus neoformans	541	Not Specified	Not Specified	Not Specified	[4]
Histoplasma capsulatum	1	0.024	Not Specified	Not Specified	[20]
Rhizopus oryzae	Not Specified	Not Specified	1.0	Not Specified	[11]
Scedosporium prolificans	Not Specified	Invariably inactive	Not Specified	Not Specified	[11]
Fusarium spp.	54	Active against 9.3% of isolates	>8	Not Specified	[11] [12]
Dematiaceou s Fungi (various)	84	Not Specified	Not Specified	Not Specified	[18] [19]

In Vivo Efficacy

In vivo studies in various animal models of fungal infections have corroborated the potent in vitro activity of ravuconazole. It has shown efficacy in treating mucosal candidiasis, invasive aspergillosis, and systemic histoplasmosis.[\[17\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) In a murine model of disseminated *Candida albicans* infection, the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC) was identified as the key pharmacokinetic/pharmacodynamic parameter predicting efficacy.[\[23\]](#)[\[24\]](#)

Experimental Protocols

The in vitro antifungal susceptibility testing of ravuconazole has predominantly been performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[\[14\]](#)[\[25\]](#)[\[26\]](#)

Broth Microdilution Method for Yeasts (CLSI M27)

- **Inoculum Preparation:** Yeast isolates are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted spectrophotometrically to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 cells/mL.[\[27\]](#)
- **Antifungal Agent Preparation:** Ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
- **Incubation:** The inoculated microtiter plates are incubated at 35°C for 48 to 72 hours.[\[27\]](#)
- **MIC Determination:** The MIC is determined as the lowest concentration of ravuconazole that causes a prominent decrease in turbidity (approximately 80% reduction in growth) compared to the drug-free growth control well.[\[27\]](#)

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

- **Inoculum Preparation:** Conidia are harvested from fresh, mature cultures and a suspension is prepared in sterile saline containing 0.05% Tween 80. The suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4×10^4 to 5×10^4 CFU/mL.
- **Antifungal Agent Preparation:** Similar to the yeast protocol, ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates.
- **Incubation:** The inoculated plates are incubated at 35°C for 48 to 72 hours.[\[11\]](#)
- **MIC Determination:** The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits fungal growth.[\[11\]](#)

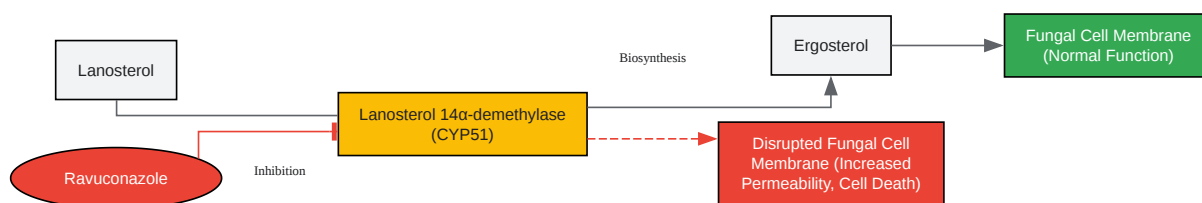
Minimum Fungicidal Concentration (MFC) Determination

- **Subculturing:** Following MIC determination, a 10-20 µL aliquot is taken from each well showing no visible growth and subcultured onto a drug-free agar plate.

- Incubation: The agar plates are incubated at 35°C until growth is seen in the growth control subculture.
- MFC Determination: The MFC is defined as the lowest drug concentration that results in a 99% to 99.5% reduction in CFU/mL compared to the original inoculum, or yields ≤ 3 colonies. [28]

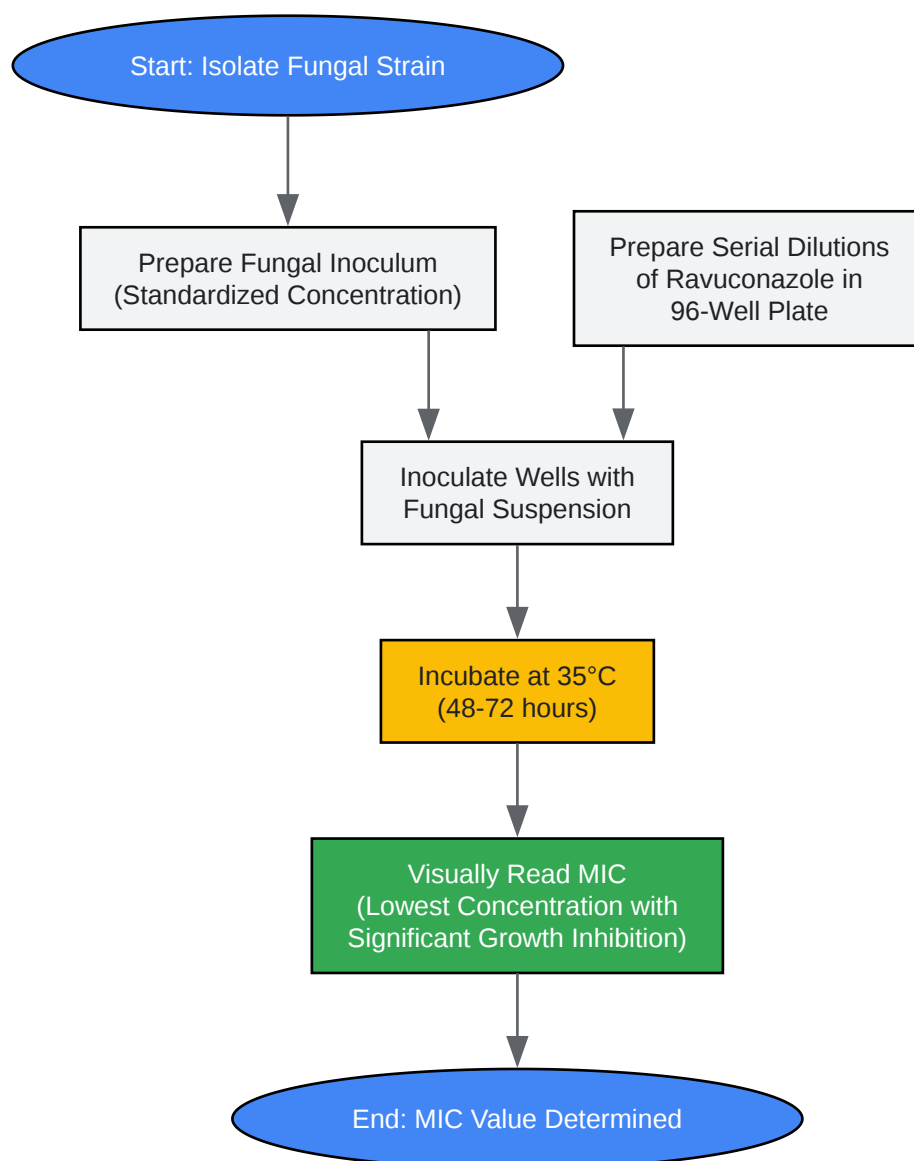
Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the mechanism of action of ravuconazole and a generalized workflow for determining its minimum inhibitory concentration.



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Ravuconazole's inhibition of ergosterol biosynthesis.



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Generalized workflow for MIC determination.

Conclusion

Ravuconazole is a promising triazole antifungal with a broad and potent spectrum of activity against a wide range of clinically significant fungi. Its excellent in vitro activity, particularly against resistant *Candida* species and various molds, coupled with demonstrated in vivo efficacy, highlights its potential as a valuable addition to the antifungal armamentarium. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation of ravuconazole and other novel antifungal agents. Further clinical

investigation is warranted to fully elucidate its therapeutic role in the management of invasive fungal infections.

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- To cite this document: BenchChem. [Ravuconazole: A Technical Guide to its Antifungal Spectrum of Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066598#ravuconazole-antifungal-spectrum-of-activity>]

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